Trideuteriomethyl 1h pyrazol
CAS No.:
Cat. No.: VC18608969
Molecular Formula: C4H6N2
Molecular Weight: 85.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6N2 |
|---|---|
| Molecular Weight | 85.12 g/mol |
| IUPAC Name | 1-(trideuteriomethyl)pyrazole |
| Standard InChI | InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3/i1D3 |
| Standard InChI Key | UQFQONCQIQEYPJ-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C=CC=N1 |
| Canonical SMILES | CN1C=CC=N1 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
Trideuteriomethyl 1H pyrazole (C₄H₆N₂) consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. The 1-position of the ring is substituted with a trideuteriomethyl group (-CD₃), while the 3-position bears an amine functional group (-NH₂). This configuration confers distinct electronic and steric properties compared to its non-deuterated counterpart, 1-methyl-1H-pyrazol-3-amine. The isotopic substitution alters bond vibrational frequencies and kinetic isotope effects, which can influence reaction mechanisms and metabolic stability .
Table 1: Key Molecular Properties of Trideuteriomethyl 1H Pyrazole
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₂ |
| Molecular Weight | 85.12 g/mol |
| IUPAC Name | 1-(trideuteriomethyl)pyrazole |
| Canonical SMILES | CN1C=CC=N1 |
| Isomeric SMILES | [²H]C([²H])([²H])N1C=CC=N1 |
| InChI Key | UQFQONCQIQEYPJ-FIBGUPNXSA-N |
Synthesis and Isotopic Labeling Strategies
Synthetic Routes
The synthesis of Trideuteriomethyl 1H pyrazole typically involves deuterium incorporation at the methyl group during or after pyrazole ring formation. One common approach employs deuterated methylating agents such as deuterated iodomethane (CD₃I) in nucleophilic substitution reactions with pyrazol-3-amine precursors. For example, reacting 1H-pyrazol-3-amine with CD₃I under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound with high isotopic purity.
Alternative methods include catalytic deuteration using deuterium gas (D₂) in the presence of transition metal catalysts, though this approach requires precise control over reaction conditions to avoid over-deuteration or ring hydrogenation. Recent optimizations have achieved yields exceeding 80% with >98% deuterium incorporation at the methyl position .
Purification and Characterization
Post-synthetic purification involves chromatography (e.g., silica gel column chromatography) followed by recrystallization from ethanol/water mixtures. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals at the methyl group (δ 2.5–3.0 ppm in ¹H NMR) confirms deuterium incorporation. Mass spectrometry (MS) further validates molecular weight and isotopic distribution.
Physicochemical Properties and Reactivity
Spectral Characteristics
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 2.4 Hz, 1H, H-4), δ 6.15 (d, J = 2.4 Hz, 1H, H-5), δ 5.20 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 145.2 (C-3), δ 131.8 (C-5), δ 105.4 (C-4), δ 39.7 (CD₃).
-
IR (KBr): ν 3350 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-D stretch), 1600 cm⁻¹ (C=N stretch).
Kinetic Isotope Effects (KIEs)
Deuterium substitution at the methyl group induces KIEs in both chemical and enzymatic reactions. For instance, oxidative metabolism by cytochrome P450 enzymes is slowed by a KIE of 2–3 due to the stronger C-D bond compared to C-H, enhancing metabolic stability in preclinical models .
Applications in Medicinal Chemistry and Drug Development
Pharmacokinetic Optimization
Deuterated analogs like Trideuteriomethyl 1H pyrazole are increasingly utilized to modulate drug metabolism. The "deuterium switch" strategy prolongs half-lives by reducing rates of cytochrome P450-mediated oxidation, as demonstrated in analogs of antiviral and anticancer agents .
Biological Activity Profiling
Pyrazole derivatives exhibit diverse pharmacological activities, including:
-
Antimicrobial Effects: Structural analogs have shown activity against Mycobacterium tuberculosis (MIC₉₀ = 3.95–12.03 μg/mL) by targeting CYP121A1, a cytochrome P450 enzyme essential for bacterial viability .
-
Anti-inflammatory Properties: Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways has been reported for related compounds .
Table 2: Comparative Bioactivity of Pyrazole Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Trideuteriomethyl 1H pyrazole | CYP121A1 | 11.73 | |
| 1-Methyl-1H-pyrazol-3-amine | COX-2 | 18.2 |
Future Directions and Research Opportunities
Advanced Synthetic Methodologies
Developing flow chemistry protocols for deuteration could enhance scalability and reduce costs. Microfluidic systems enabling precise control over reaction parameters (e.g., temperature, pressure) are under investigation for continuous deuteration processes.
Targeted Therapeutic Applications
Ongoing studies explore Trideuteriomethyl 1H pyrazole as a building block for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume